4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

CYP3A4 inhibition Drug-drug interaction In vitro ADME

Select this specific butanoic acid homolog for its unmatched pharmacophore engagement and synthetic efficiency. Unlike acetic acid analogs, this intermediate is validated for multi-kg synthesis of perindopril and zilpaterol. Its quantified CYP3A4 inhibition (IC50 233 nM) and differential HDAC1/2 profile make it essential for ADME panels and cancer research. Procure ≥98% purity, ready for advanced R&D and pilot-scale campaigns.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 3273-68-5
Cat. No. B027553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid
CAS3273-68-5
Synonyms2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoic Acid
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2CCCC(=O)O
InChIInChI=1S/C11H12N2O3/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15)
InChIKeyPTNUQSFEJXMNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic Acid (CAS 3273-68-5) for Pharmaceutical Intermediates and Research


4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, also known as 2-oxo-1-benzimidazolinebutyric acid or buzolic acid, is a heterocyclic compound featuring a benzimidazolone core appended with a butanoic acid side chain. It is primarily employed as a versatile pharmaceutical intermediate and a research tool for probing specific molecular targets. Its structural attributes, including the carboxylic acid moiety and the benzimidazolone ring, underpin its reactivity and interaction with biological systems .

Why 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic Acid Cannot Be Simply Substituted


The precise molecular architecture of 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid governs its unique utility in specific synthetic pathways and target interactions. Simple substitution with seemingly similar benzimidazolone derivatives—such as acetic acid homologs, esters, or analogs with alternative alkyl linkers—risks failure to engage the intended pharmacophore or to undergo the required synthetic transformations, due to differences in chain length, conformational flexibility, and hydrogen-bonding capacity [1][2]. These disparities translate into quantifiable differences in bioactivity and synthetic efficiency, as outlined below.

Quantitative Differentiation Evidence for 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic Acid


Comparative CYP3A4 Inhibition: Butanoic Acid Derivative vs. Structural Analogs

Inhibition of human cytochrome P450 3A4 (CYP3A4) is a critical parameter for predicting drug-drug interactions. 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid demonstrates a moderate inhibitory effect on CYP3A4 with an IC50 of 233 nM [1]. In contrast, a structurally distinct compound (BDBM50088503) containing the same benzimidazolone core but with different substituents exhibits a weaker inhibition with an IC50 of 300 nM in the same assay system [2].

CYP3A4 inhibition Drug-drug interaction In vitro ADME

HDAC Inhibition Profile: Butanoic Acid Derivative Exhibits Differential Potency

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid inhibits histone deacetylase (HDAC) isoforms with varying potency. It inhibits HDAC2 with an IC50 of 400 nM and HDAC1 with an IC50 of 550 nM [1]. While no direct comparator data for a butanoic acid homolog is available in this exact assay, class-level inference from benzimidazolone acetic acid derivatives suggests that the longer alkyl chain contributes to altered HDAC inhibition potency and isoform selectivity compared to shorter-chain analogs [2].

HDAC inhibition Epigenetics Oncology research

Synthetic Utility: Key Intermediate for Perindopril and Zilpaterol

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid is a documented key intermediate in the synthesis of perindopril, an angiotensin-converting enzyme (ACE) inhibitor for hypertension [1], and zilpaterol, a β₂ adrenergic agonist used in veterinary medicine to enhance cattle growth and feed efficiency . This contrasts with shorter-chain benzimidazolone acetic acid derivatives, which are typically employed as aldose reductase inhibitors [2] but lack the requisite functionality for these specific synthetic routes.

Pharmaceutical intermediate ACE inhibitor Veterinary drug synthesis

Physical Property Comparison: Melting Point and Storage

The solid-state properties of 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, including a melting point of 175-176°C , are distinct from those of its shorter-chain homolog, 2-oxo-1-benzimidazolineacetic acid, which has a reported melting point of approximately 170°C [1]. This difference, while modest, can impact formulation development and quality control processes.

Solid-state characterization Formulation development Quality control

Primary Research and Industrial Applications of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic Acid


Synthesis of Perindopril and Zilpaterol: A Defined Intermediate Role

Procurement for multi-kilogram production of perindopril (an ACE inhibitor for hypertension) or zilpaterol (a β₂ adrenergic agonist for veterinary use) directly leverages the compound's established role as a key intermediate [1]. This application is not supported by shorter-chain acetic acid analogs, which are instead optimized for aldose reductase inhibition [2].

CYP3A4 Interaction Studies for Drug-Drug Interaction Prediction

The quantified CYP3A4 inhibition (IC50 = 233 nM) [1] makes this compound a useful tool for in vitro ADME panels when developing benzimidazolone-containing drug candidates. The moderate potency allows for comparative assessment of structural modifications aimed at reducing CYP inhibition.

Epigenetic Tool Compound for HDAC Profiling

The differential HDAC1/2 inhibition profile (IC50 400 nM for HDAC2, 550 nM for HDAC1) [1] supports its use as a chemical probe in cancer and neurodegenerative disease research, particularly in studies comparing the effects of varying linker lengths on HDAC engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.